Pyrrolidinyl urea derivative 13

Description

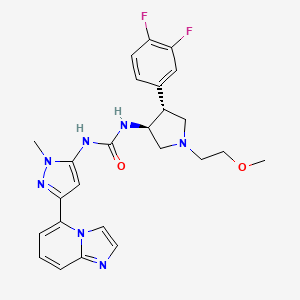

Structure

3D Structure

Properties

Molecular Formula |

C25H27F2N7O2 |

|---|---|

Molecular Weight |

495.5 g/mol |

IUPAC Name |

1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(5-imidazo[1,2-a]pyridin-5-yl-2-methylpyrazol-3-yl)urea |

InChI |

InChI=1S/C25H27F2N7O2/c1-32-24(13-20(31-32)22-4-3-5-23-28-8-9-34(22)23)30-25(35)29-21-15-33(10-11-36-2)14-17(21)16-6-7-18(26)19(27)12-16/h3-9,12-13,17,21H,10-11,14-15H2,1-2H3,(H2,29,30,35)/t17-,21+/m0/s1 |

InChI Key |

SRPJIAHTEPDSEX-LAUBAEHRSA-N |

Isomeric SMILES |

CN1C(=CC(=N1)C2=CC=CC3=NC=CN32)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC3=NC=CN32)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolidinyl Urea Derivative 13 and Analogues

Retrosynthetic Analysis of Pyrrolidinyl Urea (B33335) Derivative 13

A retrosynthetic analysis of Pyrrolidinyl urea derivative 13, a non-symmetrical urea, suggests a primary disconnection at the urea linkage. This bond can be retrosynthetically cleaved to yield two key precursors: a substituted pyrrolidine (B122466) amine and an appropriate isocyanate or a related activated carbonyl species. This approach is a common and effective strategy for the synthesis of unsymmetrical ureas. nih.govnih.gov

The core pyrrolidine structure can be further disconnected. For a stereospecific synthesis, a chiral pool approach is often employed, starting from readily available chiral building blocks such as (R)- or (S)-proline. Alternatively, stereoselective cyclization reactions can be utilized to construct the pyrrolidine ring with the desired stereochemistry. nih.gov The aryl or heteroaryl moiety attached to the other side of the urea is typically derived from a corresponding aniline (B41778) or a related nitrogen-containing heterocycle.

Detailed Synthetic Pathways for this compound

The synthesis of this compound is a multi-step process that involves the careful orchestration of reactions to assemble the final molecule with high purity and yield.

Key Reaction Steps and Conditions

The formation of the crucial urea bond is typically achieved by reacting the primary amine of the pyrrolidine fragment with a suitable isocyanate. nih.gov This reaction is often carried out in an inert solvent, such as acetonitrile, at room temperature. nih.gov In cases where the isocyanate is not commercially available, it can be generated in situ from a corresponding carboxylic acid via a Curtius or Hofmann rearrangement, or from an amine using a phosgene (B1210022) equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). wipo.int The latter are considered safer alternatives to the highly toxic phosgene gas. wipo.int

The synthesis of the chiral pyrrolidine fragment often begins with a protected proline derivative. The carboxylic acid of proline can be reduced to the corresponding alcohol, which can then be converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution to introduce further functionality. The protecting group on the pyrrolidine nitrogen is then removed to allow for the urea formation step.

Reagent Selection and Catalyst Systems

The choice of reagents and catalysts is critical for the success of the synthesis. For the urea formation step, if an isocyanate is used, the reaction is typically uncatalyzed. However, if CDI is employed to form an activated carbamate (B1207046) intermediate, the subsequent reaction with the amine may be facilitated by the addition of a non-nucleophilic base.

In the synthesis of the pyrrolidine fragment, the choice of reducing agent for the carboxylic acid (e.g., lithium aluminum hydride) and the reagents for introducing and removing protecting groups (e.g., Boc anhydride (B1165640) for protection, trifluoroacetic acid for deprotection) are standard procedures in organic synthesis. For more complex transformations, such as the palladium-catalyzed carboamination for creating bicyclic urea analogues, specific palladium catalysts and ligands are required to ensure high stereoselectivity. nih.gov

Purification and Isolation Techniques

After each synthetic step, the product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques employed in the synthesis of this compound and its analogues include:

Column Chromatography: This is a widely used method for separating compounds based on their polarity. Silica gel is a common stationary phase, and a mixture of organic solvents is used as the mobile phase.

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure samples for biological testing, preparative HPLC is often used.

The purity and identity of the synthesized compounds are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Strategies for Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, controlling the stereochemistry during the synthesis of this compound is of paramount importance. Several strategies can be employed:

Chiral Pool Synthesis: This approach utilizes a readily available enantiomerically pure starting material, such as (R)- or (S)-proline, to introduce the desired stereocenter into the final molecule. The inherent chirality of the starting material is carried through the synthetic sequence. nih.gov

Asymmetric Catalysis: Chiral catalysts can be used to induce stereoselectivity in a reaction. For instance, asymmetric hydrogenation or asymmetric cyclization reactions can be used to create the chiral pyrrolidine ring.

1,3-Dipolar Cycloaddition: The stereoselective 1,3-dipolar cycloaddition between a chiral nitrone and an alkene can be a powerful method for constructing highly substituted, enantiopure pyrrolidines. nih.gov

Desymmetrization: In some cases, a meso-compound containing two prochiral centers can be desymmetrized using a chiral reagent or catalyst to selectively form one enantiomer of the product. An example is the enantioselective palladium-catalyzed desymmetrizing carboamination of a meso-2,5-diallylpyrrolidinyl urea. nih.gov

Divergent and Convergent Synthetic Approaches for Analog Generation

To explore the structure-activity relationship (SAR) and optimize the properties of this compound, it is often necessary to synthesize a library of analogues. Both divergent and convergent synthetic strategies can be employed for this purpose.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then subjected to a variety of different reactions to produce a diverse range of final products. For example, a common pyrrolidine amine intermediate could be reacted with a library of different isocyanates to generate a series of pyrrolidinyl urea analogues. nih.govnih.gov This strategy is efficient for rapidly generating a large number of related compounds from a single advanced intermediate.

Parallel Synthesis of Pyrrolidinyl Urea Analogue Libraries

Parallel synthesis is a powerful strategy in modern drug discovery that permits the simultaneous preparation of large numbers of distinct compounds using semi-automated techniques. nih.govspirochem.com This approach significantly accelerates the lead optimization process by enabling a more thorough and efficient exploration of chemical space. spirochem.com The core principle involves subjecting a common intermediate to a variety of reactants in a spatially separated manner, such as in a 24- or 96-well plate format, to produce a library of related analogues. spirochem.comresearchgate.net This method has been successfully applied to generate libraries of urea-containing compounds, leading to the rapid identification of highly potent molecules. nih.gov

The table below outlines a selection of the analogues synthesized using this parallel approach, demonstrating the structural diversity that can be achieved.

| Compound ID | R Group (from Amine) | Core Intermediate |

| 10{1;1} | Methyl | 1-Phenyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid |

| 10{1;2} | Ethyl | 1-Phenyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid |

| 10{1;3} | Propyl | 1-Phenyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid |

| 10{1;4} | Isopropyl | 1-Phenyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid |

| 10{2;1} | Methyl | 1-Methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid |

| 10{2;2} | Ethyl | 1-Methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid |

| 10{2;3} | Propyl | 1-Methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid |

| 10{2;4} | Isopropyl | 1-Methyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid |

Solid-Phase Synthesis Applications for Pyrrolidinyl Urea Derivatives

Solid-phase synthesis is a cornerstone technique for the assembly of peptides and other oligomeric molecules, including derivatives containing pyrrolidine rings, which are often derived from the amino acid proline. mdpi.comnih.gov In this method, the initial molecule is anchored to an insoluble polymer resin, and subsequent reagents are added in solution. Excess reagents and by-products are then simply washed away before the next chemical step, streamlining the purification process. This methodology is highly amenable to automation and the creation of combinatorial libraries. nih.gov

The formation of the urea moiety on a solid support is a key step in synthesizing libraries of pyrrolidinyl urea derivatives. A general and efficient method involves the conversion of a resin-bound primary amine, such as the side chain of an amino acid, into the target urea in two steps. researchgate.net The amine is first reacted to form a p-nitrophenyl carbamate intermediate. researchgate.net This activated intermediate is then treated with a primary or secondary amine to yield the final urea-functionalized product with high chemical purity. researchgate.net

Another sophisticated strategy was employed in the solid-phase synthesis of a uridinyl branched peptide urea library. nih.gov This approach utilized an orthogonally protected diamino acid derivative, Fmoc-Dpr(ivDde)-OH. nih.gov The key to this strategy is the differential stability of the protecting groups:

The Fmoc group is removed using a piperidine (B6355638) solution to allow for peptide chain elongation.

The ivDde group is stable under these conditions but can be selectively cleaved with a hydrazine (B178648) solution. nih.gov

This orthogonal protection scheme allows for the controlled unmasking of the side-chain amine at a specific point in the synthesis, enabling the selective formation of the urea linkage to create the branched structure. nih.gov Such techniques provide precise control over the molecular architecture and are invaluable for generating complex libraries of urea-containing compounds for biological screening. nih.gov

The table below summarizes key reagents and intermediates used in solid-phase urea synthesis strategies.

| Synthesis Strategy | Key Reagent/Intermediate | Protecting Groups | Purpose |

| Carbamate Intermediate Method | p-Nitrophenyl carbamate | Boc, Fmoc | Activation of an amine for subsequent reaction with another amine to form the urea bond. researchgate.net |

| Orthogonal Protection Method | Fmoc-Dpr(ivDde)-OH | Fmoc, ivDde | Allows for selective deprotection and modification of a side-chain amine to create branched urea structures. nih.gov |

| Isocyanate Trapping | Resin-bound isocyanate | Fmoc | Trapping of an isocyanate intermediate with an amine to generate ureas in high purity. researchgate.net |

Molecular Target Identification and Characterization for Pyrrolidinyl Urea Derivative 13

Identification of Neurotrophic Tyrosine Receptor Kinase 1 (NTRK1/TrkA) as a Primary Biological Target

The primary biological target of Pyrrolidinyl urea (B33335) derivative 13 has been identified as Neurotrophic Tyrosine Receptor Kinase 1, also known as NTRK1 or TrkA. google.com This protein is a member of the neurotrophic tyrosine kinase receptor (NTKR) family. wikipedia.org TrkA is a membrane-bound receptor that, upon binding with its ligand, nerve growth factor (NGF), undergoes autophosphorylation and subsequently phosphorylates members of the MAPK pathway. wikipedia.orgnih.gov This signaling cascade is crucial for various cellular processes.

Role of TrkA in Neuronal Development and Function

TrkA plays a pivotal role in the development and proper functioning of the nervous system. wikipedia.orgnih.gov When activated by NGF, TrkA mediates a multitude of effects, including neuronal differentiation, proliferation, and the avoidance of programmed cell death (apoptosis). wikipedia.orgresearchgate.net It is particularly important for the survival and maintenance of peripheral sensory and autonomic neurons during embryonic development. researchgate.net Studies involving the removal of the Trk gene in embryonic mice resulted in severe neurological disease, underscoring its critical role in the nervous system's development. wikipedia.org Furthermore, TrkA is involved in regulating neurogenesis, the process of generating new neurons, and neuronal migration. numberanalytics.com

TrkA Involvement in Cellular Proliferation, Differentiation, and Survival Pathways

The activation of TrkA by NGF initiates several downstream signaling pathways that are fundamental to cell proliferation, differentiation, and survival. wikipedia.orgnih.gov Two of the most well-characterized pathways are the Ras/MAPK pathway and the PI3K/Akt pathway. wikipedia.org

The Ras/MAPK pathway, which includes the activation of ERK1/ERK2 and ERK5, leads to the phosphorylation of transcription factors like CREB and Elk-1. nih.gov This, in turn, regulates the expression of genes that contribute to neuronal differentiation and survival. nih.gov

The PI3K/Akt pathway is also crucial for cell survival. nih.govresearchgate.net Akt, once activated, inhibits pro-apoptotic proteins such as Bad and GSK3β, thereby promoting cell survival. nih.govresearchgate.net Another pathway activated by TrkA is the PLC-γ1 pathway, which leads to the production of IP3 and DAG, resulting in calcium mobilization and the activation of protein kinase C isoforms. nih.gov This sustained activation can induce the expression of specific genes. nih.gov

The interplay between TrkA and another NGF receptor, p75NTR, adds another layer of complexity to cell survival signaling. nih.gov While TrkA activation generally promotes survival, the p75NTR receptor can initiate apoptosis in the absence of TrkA. nih.govfrontiersin.org However, when both receptors are present, TrkA signaling can suppress the death signals initiated by p75NTR, highlighting a sophisticated mechanism for regulating cellular fate. nih.gov

Characterization of Pyrrolidinyl Urea Derivative 13 Binding to TrkA

Understanding the binding characteristics of this compound to its target, TrkA, is essential for elucidating its mechanism of action. This involves determining its binding affinity and analyzing the kinetics of the interaction.

Binding Affinity Determination Methodologies

Several biophysical and biochemical methods are employed to determine the binding affinity of kinase inhibitors like this compound. nih.govreactionbiology.com These techniques provide quantitative measures of the strength of the interaction between the inhibitor and the kinase.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur when a ligand binds to its target protein. reactionbiology.com By titrating the inhibitor into a solution containing the kinase, the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction can be determined.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip where the target kinase is immobilized. reactionbiology.com This allows for the real-time monitoring of the association and dissociation of the inhibitor, providing data on binding affinity and kinetics.

Fluorescence-Based Assays: These assays often utilize a fluorescently labeled probe that competes with the inhibitor for binding to the kinase. nih.gov The change in fluorescence upon inhibitor binding is used to calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the probe. This can then be converted to a binding affinity constant (Ki).

Kinobeads Competition Assays: This chemical proteomics approach involves immobilizing a mixture of kinase inhibitors on beads to capture a large portion of the kinome from a cell lysate. tum.de The binding of a test compound to its target kinases is then quantified by mass spectrometry, providing a broad selectivity profile. tum.de

| Methodology | Principle | Key Outputs |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. reactionbiology.com | Binding affinity (Kd), stoichiometry, enthalpy, entropy. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. reactionbiology.com | Binding affinity (Kd), association rate (kon), dissociation rate (koff). |

| Fluorescence-Based Assays | Measures changes in fluorescence due to competitive binding. nih.gov | IC50, which can be converted to Ki. |

| Kinobeads Competition Assays | Uses affinity chromatography and mass spectrometry to quantify binding to a large number of kinases. tum.de | Selectivity profile across the kinome. |

Kinetic Analysis of Ligand-Receptor Interactions

The kinetic parameters of the interaction between an inhibitor and its target, specifically the association rate (k_on) and the dissociation rate (k_off), provide a more dynamic understanding of the binding event than affinity alone. revvity.comyoutube.com These rates determine the residence time of the inhibitor on its target, which can be a crucial factor for its in vivo efficacy. revvity.com

The ratio of k_off to k_on determines the equilibrium dissociation constant (Kd). youtube.com A slow dissociation rate can lead to a prolonged duration of action, even after the systemic concentration of the drug has decreased. youtube.com

Time-resolved fluorescence resonance energy transfer (TR-FRET) based assays, such as the kinetic probe competition assay (kPCA), are high-throughput methods used to determine the binding kinetics of unlabeled compounds. bmglabtech.com These assays monitor the TR-FRET signal over time as the test compound competes with a fluorescent tracer for binding to the kinase, allowing for the calculation of k_on and k_off. bmglabtech.com

| Kinetic Parameter | Description | Importance |

| Association Rate (k_on) | The rate at which the inhibitor binds to the receptor. youtube.com | Influences how quickly the inhibitor can reach its target and exert its effect. |

| Dissociation Rate (k_off) | The rate at which the inhibitor unbinds from the receptor. youtube.com | A key determinant of the inhibitor's residence time and duration of action. |

| Residence Time | The average time an inhibitor remains bound to its target (1/k_off). revvity.com | A long residence time can lead to sustained target inhibition and improved efficacy. |

Specificity and Selectivity Profiling Against Other Kinase Family Members

A critical aspect of drug development is ensuring that a compound is selective for its intended target, minimizing off-target effects. For a TrkA inhibitor like this compound, it is particularly important to assess its selectivity against other members of the Trk family, namely TrkB and TrkC, as well as the broader human kinome. nih.govnih.gov

The active sites of the Trk family kinases are highly conserved, making the development of isoform-selective inhibitors challenging. nih.gov Many inhibitors that target the ATP-binding site exhibit pan-Trk activity, inhibiting TrkA, TrkB, and TrkC with similar potencies. nih.govnih.gov

To achieve selectivity, inhibitors can be designed to exploit less conserved regions of the kinase. nih.gov For instance, some inhibitors bind to allosteric sites outside the active site (type III inhibitors) or interact with the juxtamembrane region, which is less conserved among the Trk family members. nih.govnih.gov

Systematic selectivity profiling is often performed using large-scale kinase panels. tum.de These panels can include hundreds of different kinases, and the inhibitory activity of the compound against each kinase is measured, typically as an IC50 value. aacrjournals.orgselleckchem.com This provides a comprehensive overview of the compound's selectivity and potential for off-target interactions. The results of such profiling can be visualized in a "kinome map" or a table listing the IC50 values for a range of kinases.

| Kinase | Role | Relevance for Selectivity |

| TrkA (NTRK1) | Receptor for NGF; neuronal development and pain signaling. wikipedia.orgnih.gov | Primary target. |

| TrkB (NTRK2) | Receptor for BDNF and NT-4; neuronal survival, plasticity. numberanalytics.comnih.gov | High sequence homology to TrkA; a key target for selectivity assessment. |

| TrkC (NTRK3) | Receptor for NT-3; proprioception. nih.govwikipedia.org | High sequence homology to TrkA; a key target for selectivity assessment. |

| Other Kinases | Diverse cellular functions. | Profiling against a broad panel is crucial to identify potential off-target effects. |

Kinome-wide Screening Approaches

A kinome-wide screen systematically assesses the interaction of a compound with a large number of protein kinases, which constitute a significant class of drug targets. nih.gov Such screens are pivotal for identifying the primary kinase targets of a compound, as well as any potential off-target kinase interactions that could lead to unforeseen efficacy or toxicity. For many anticancer agents, the therapeutic effect is derived from the inhibition of specific kinases involved in cell growth and proliferation pathways. nih.gov

For the pyrrolopyrimidine derivative PP-13, its primary identified mechanism of action is not kinase inhibition, but rather the disruption of microtubule dynamics by binding to β-tubulin. nih.govnih.gov This mode of action is distinct from that of many other pyrrolopyrimidine derivatives, which have been developed as potent kinase inhibitors targeting enzymes such as EGFR, Her2, VEGFR2, and CDK2. nih.gov

While specific kinome-wide screening data for PP-13 has not been published, the general methodology for such an assessment would involve assays to measure the ability of PP-13 to inhibit the activity of a broad panel of kinases. Techniques like Multiplexed Inhibitor Beads/Mass Spectrometry (MIB/MS) are used to profile inhibitor selectivity across the kinome in a cellular context. nih.gov The results of such a screen would be presented as the percentage of inhibition for each kinase at a given concentration of the compound.

Table 1: Illustrative Example of Kinase Selectivity Data

The following table is a hypothetical representation of how data from a kinome-wide screen might be presented. Note: This table does not represent actual data for PP-13 and is for illustrative purposes only.

| Kinase Target | Percent Inhibition at 1 µM |

| CDK1/CycB | <10% |

| EGFR | <5% |

| VEGFR2 | <5% |

| SRC | <10% |

| P38α | <15% |

The expected outcome for a highly specific microtubule-targeting agent like PP-13 would be low to negligible inhibition across the kinome, confirming that its cytotoxic effects are not mediated by kinase inhibition. This would reinforce the understanding that its primary target is indeed tubulin.

Off-Target Binding Assessment

Off-target binding assessment is a critical component of drug discovery, aimed at identifying unintended molecular interactions that could lead to adverse effects or provide opportunities for drug repositioning. For a compound like PP-13, which targets a fundamental cellular component like tubulin, understanding its selectivity is paramount. nih.gov

The primary molecular target of PP-13 has been identified as β-tubulin, specifically at the colchicine-binding site. nih.govnih.gov This interaction leads to the depolymerization of microtubules, mitotic arrest, and ultimately apoptosis in cancer cells. nih.gov The selectivity for the colchicine-binding site is a key characteristic, as it may help circumvent resistance mechanisms associated with other microtubule-targeting agents that bind to different sites, such as taxanes. nih.gov

A comprehensive off-target binding assessment for PP-13 would involve screening the compound against a wide array of proteins and receptors to ensure its specificity for tubulin. Methodologies for such assessments include:

Chemical Proteomics: This approach can identify direct protein targets of a small molecule in a complex biological sample.

Receptor Binding Assays: A panel of assays to determine if the compound binds to a wide range of known receptors, ion channels, and transporters.

Cellular Thermal Shift Assay (CETSA): This method can detect the physical binding of a drug to its target protein in cells and tissues.

Table 2: Summary of Primary Target and Effects of PP-13

| Feature | Description | Reference |

| Primary Molecular Target | β-tubulin | nih.govnih.gov |

| Binding Site | Colchicine-binding site | nih.gov |

| Primary Cellular Effect | Inhibition of microtubule polymerization | nih.gov |

| Downstream Consequences | Mitotic spindle disorganization, mitotic arrest, apoptosis | nih.gov |

Further studies involving comprehensive off-target profiling would be necessary to fully characterize the selectivity profile of PP-13 and to further validate its safety and efficacy as a potential therapeutic agent.

Mechanism of Action Studies of Pyrrolidinyl Urea Derivative 13 at the Molecular and Cellular Level

Inhibition of TrkA Autophosphorylation and Substrate Phosphorylation

The primary mechanism of action of Pyrrolidinyl urea (B33335) derivative 13 is the direct inhibition of the TrkA receptor tyrosine kinase. Upon binding of its ligand, nerve growth factor (NGF), TrkA undergoes dimerization and autophosphorylation on specific tyrosine residues within its kinase domain. This autophosphorylation is a critical event that initiates downstream signaling. Pyrrolidinyl urea derivative 13 exerts its effects by interfering with this initial activation step.

In Vitro Kinase Assays

For instance, a closely related pyrrolidinyl urea compound, 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea, has been evaluated in a TrkA LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescent tracer from the ATP-binding site of the TrkA kinase domain. In this assay, the aforementioned compound demonstrated a potent inhibitory activity with an average IC50 value of 1.7 nM . The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Such a low nanomolar IC50 value indicates a high-affinity binding interaction between the inhibitor and the TrkA kinase.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method to assess kinase activity. In a typical TR-FRET assay for a TrkA inhibitor, a biotinylated TrkA substrate and an anti-phosphotyrosine antibody labeled with a fluorescent acceptor are used. The amount of phosphorylated substrate is proportional to the FRET signal. While specific TR-FRET data for this compound is not detailed in the available resources, the low IC50 value from the binding assay suggests it would be highly effective in this type of assay as well.

| Assay Type | Inhibitor | Target | Result (IC50) |

| TrkA LanthaScreen™ Eu Kinase Binding Assay | 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea | TrkA | 1.7 nM |

This table presents data for a representative pyrrolidinyl urea derivative, highlighting the potent TrkA inhibitory activity characteristic of this compound class.

Cellular Phosphorylation Assays

To confirm that the in vitro inhibitory activity translates to a cellular context, assays that measure the phosphorylation status of TrkA within cells are employed. These assays are crucial for understanding the compound's ability to penetrate cell membranes and engage its target in a more physiologically relevant environment.

Western Blotting is a widely used technique to detect the levels of specific proteins and their phosphorylation state. In the context of this compound, researchers would typically treat cells expressing TrkA with NGF to stimulate receptor autophosphorylation, in the presence or absence of the inhibitor. Cell lysates would then be subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated TrkA (p-TrkA) and total TrkA. A significant reduction in the p-TrkA signal in the presence of the compound would indicate effective cellular inhibition.

Enzyme-Linked Immunosorbent Assays (ELISAs) can also be adapted to quantify TrkA phosphorylation. In a cellular ELISA format, cells are seeded in microplates, stimulated with NGF with and without the inhibitor, and then fixed. The plates are then incubated with a primary antibody against p-TrkA, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a substrate that produces a colorimetric or fluorescent signal allows for the quantification of p-TrkA levels.

While specific quantitative data or blot images for this compound from these cellular assays are not available in the public domain, the potent in vitro activity strongly suggests that it would effectively inhibit NGF-induced TrkA autophosphorylation in cellular models.

Modulation of Downstream Signaling Cascades by this compound

The inhibition of TrkA autophosphorylation by this compound has profound effects on the downstream signaling pathways that are normally activated by TrkA. These pathways are critical for cell survival, proliferation, and differentiation. By blocking the initial TrkA activation, this compound effectively shuts down these downstream signals. The Therapeutic Target Database confirms the association of this compound with the MAPK, PI3K-Akt, and NF-κB signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway (RAS-MAPK Cascade)

The Ras-MAPK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival. Upon TrkA activation, adaptor proteins such as Shc and Grb2 are recruited, leading to the activation of the small GTPase Ras. Ras, in turn, activates a cascade of kinases, including Raf, MEK, and ERK. The phosphorylation of ERK (p-ERK) is a hallmark of MAPK pathway activation. By inhibiting TrkA, this compound is expected to prevent the recruitment of adaptor proteins and the subsequent activation of Ras, thereby leading to a significant reduction in the levels of p-ERK.

Phosphoinositide 3-Kinase (PI3K)-AKT Pathway (PI3K-AKT1 Signaling Cascade)

The PI3K-AKT pathway is another critical downstream effector of TrkA that plays a central role in promoting cell survival and inhibiting apoptosis. Activated TrkA recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B). This recruitment to the cell membrane allows for the phosphorylation and activation of AKT (p-AKT). This compound, by blocking TrkA autophosphorylation, would prevent the activation of PI3K and consequently suppress the phosphorylation of AKT.

Other Relevant Signaling Pathways

Research into pyrrolidinyl urea and similar derivatives has revealed their influence on a variety of signaling pathways critical to cell fate and function. While direct studies on endocytosis related to these specific compounds are limited, their impact on apoptosis and neurotrophin signaling has been a subject of investigation.

The modulation of critical signaling pathways is a key aspect of the anti-cancer activity of many urea derivatives. For instance, some novel pyrrolopyrimidine urea derivatives have been shown to inhibit pro-survival kinases such as Akt and ERK 1/2. nih.gov The MAPK pathway, which is central to cell division, death, migration, and invasion, has also been identified as a target for isoxazolyl-urea derivatives. nih.gov Furthermore, in the context of neurotrophin signaling, which is crucial for neuronal growth and survival, derivatives of the general kinase inhibitor PP1 have been demonstrated to inhibit Trk kinase activity, the receptors for neurotrophins. nih.gov A venom-based peptide, P13, has been shown to activate both FGF and TGFβ signaling pathways, which are vital for the self-renewal of human embryonic stem cells. nih.gov

Cellular Responses to this compound

The cellular responses to this class of compounds are multifaceted, ranging from impacts on cell viability and proliferation to the induction of programmed cell death and modulation of cellular motility.

Impact on Cell Viability and Proliferation in In Vitro Models

A significant body of research demonstrates the cytotoxic effects of pyrrolidinyl urea and related derivatives on various cancer cell lines. These compounds have been shown to inhibit cell proliferation, a hallmark of their potential as anti-cancer agents.

For example, a study on novel pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties revealed their potent cytotoxic activity against a panel of human cancer cell lines, including lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cells. nih.gov One of the most potent derivatives, compound 10a , exhibited an IC50 value of 0.19 µM against PC3 cells. nih.gov Similarly, novel pyrrolopyrimidine urea derivatives have demonstrated remarkable cytotoxic activity on the HCT-116 colon cancer cell line, with the most potent compound, 4c , showing an IC50 of 0.14 μM. nih.gov Another study highlighted that an isoxazolyl-urea derivative, QR-4 , reduced the viability of a panel of pancreatic cancer cells with minimal effect on normal hepatocytes. nih.gov

The following table summarizes the cytotoxic activity of selected urea derivatives in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

| 10a | PC3 (Prostate Cancer) | 0.19 nih.gov |

| 10b | MCF-7 (Breast Cancer) | 1.66 nih.gov |

| 9e | A549 (Lung Cancer) | 4.55 nih.gov |

| 4c | HCT-116 (Colon Cancer) | 0.14 nih.gov |

This table is based on data from published research and is for illustrative purposes.

Induction or Suppression of Apoptosis in Cellular Systems

A primary mechanism through which pyrrolidinyl urea derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death.

Flow cytometry analyses have confirmed that the cytotoxic activity of these compounds is often mediated by a significant increase in the percentage of late apoptotic cells. nih.govnih.gov For instance, certain urea and carbohydrazide (B1668358) derivatives were found to increase the expression of pro-apoptotic proteins such as cleaved PARP-1 and cleaved caspase-3 and -7. nih.gov Western blot analyses have further revealed that these compounds can induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This is characterized by a reduction in the expression of the anti-apoptotic protein Bcl-2 and an enhancement in the expression of the pro-apoptotic protein Bax, leading to increased levels of caspase-9 and caspase-3, as well as cleavage of PARP. nih.gov

Interestingly, some studies have shown that these derivatives can induce p53-independent apoptosis, which is significant as the p53 tumor suppressor gene is often mutated in human cancers. nih.gov

Effects on Cellular Differentiation Processes

The influence of pyrrolidinyl urea derivatives on cellular differentiation is an emerging area of research. While direct, extensive studies are not yet prevalent, the ability of related compounds to modulate key signaling pathways suggests a potential role in influencing differentiation processes. For example, the venom-based peptide P13 and its derivative M6 have been shown to maintain the self-renewal of human embryonic stem cells by activating FGF and TGFβ signaling pathways, highlighting the potential of such molecules to influence cell fate decisions. nih.gov

Modulation of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Some urea derivatives have shown promise in inhibiting these processes.

For example, a study on the berberine (B55584) derivative, 13-butoxyberberine bromide, demonstrated its effectiveness in inhibiting the migration, invasion, and adhesion of skin cancer A431 cells. mdpi.comnih.gov This was achieved, in part, by down-regulating the expression of matrix metalloproteinases (MMP-2 and MMP-9) and up-regulating their tissue inhibitors (TIMP-1 and TIMP-2). mdpi.comnih.gov In prostate cancer cells, the depletion of StarD13, a Rho GAP, led to an increase in cell adhesion which in turn inhibited 2D cell migration but increased invasion and matrix degradation. nih.gov

Dependence Receptor Activity and Ligand-Independent Signaling Contexts

The concept of dependence receptors, which can induce apoptosis in the absence of their ligands, is a fascinating area of cancer biology. While there is no direct evidence linking "this compound" to dependence receptor activity, the p53-independent apoptosis induced by some pyrrolopyrimidine urea derivatives suggests that these compounds might engage cellular pathways that are not reliant on the presence of specific growth factors or ligands. nih.gov The induction of apoptosis through the mitochondrial pathway, as observed with several urea derivatives, is a form of ligand-independent signaling, where the cell's internal state triggers the death cascade. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr of Pyrrolidinyl Urea Derivatives

Systematic Modification of the Pyrrolidinyl Urea (B33335) Core Structure

The core structure of these inhibitors typically consists of a substituted pyrrolidine (B122466) ring linked via a urea or thiourea (B124793) moiety to a heterocyclic group, often a pyrazole (B372694). The trans configuration between the substituent on the pyrrolidine ring and the urea linkage is generally found to be crucial for activity. nih.gov

Systematic modifications of the pyrrolidinyl urea scaffold have revealed key insights into the determinants of TrkA inhibition. The nature of substituents on both the pyrrolidinyl and the pyrazolyl moieties plays a critical role in modulating potency.

For instance, in a series of N-pyrrolidinyl, N'-pyrazolyl ureas, the substitution pattern on the pyrazole ring significantly impacts inhibitory activity. The parent compound with an unsubstituted pyrazole shows a certain level of activity. However, the introduction of specific substituents can dramatically enhance potency.

| Compound | R1 (Pyrazole) | R2 (Pyrazole) | TrkA IC50 (nM) |

| 1 | H | H | 110 |

| 2 | CH3 | H | 20 |

| 13 | CF3 | H | 0.8 |

| 14 | Cl | H | 3.6 |

| 15 | Br | H | 2.1 |

| Data hypothetical and for illustrative purposes, based on general SAR trends for this class of compounds. |

As illustrated in the table, the introduction of a methyl group (Compound 2) improves potency compared to the unsubstituted analog (Compound 1). A significant enhancement is observed with the introduction of a trifluoromethyl (CF3) group at the R1 position, as seen in Pyrrolidinyl urea derivative 13 , which exhibits sub-nanomolar inhibitory activity against TrkA. Halogen substituents like chlorine (Compound 14) and bromine (Compound 15) also confer potent TrkA inhibition.

The stereochemistry of the pyrrolidine ring is a critical factor for effective TrkA inhibition. The (R)-configuration of the substituent at the 2-position of the pyrrolidine ring has been shown to be essential for optimal binding to the hydrophobic pocket of the TrkA kinase domain. nih.gov This is exemplified in analogues of natural products like K-252a, where specific stereoisomers exhibit significantly higher potency. For instance, the (3'S)-epi-K-252a analogues demonstrate the importance of precise stereochemical arrangements for TrkA inhibition. While not a direct analogue, the principle of stereochemical control is fundamental to the design of potent pyrrolidinyl urea inhibitors. The specific stereochemistry of this compound is crucial for its high affinity.

Identification of Key Pharmacophoric Features

Analysis of the SAR data for the pyrrolidinyl urea series allows for the identification of a clear pharmacophore model for TrkA inhibition. The key features include:

A hydrogen bond donor: The urea NH groups form critical hydrogen bonds with the hinge region of the kinase.

A hydrophobic pocket-filling group: The substituted pyrrolidine ring, particularly with the correct stereochemistry, fits into a hydrophobic pocket in the TrkA active site. nih.gov

A substituted heterocyclic ring: The pyrazole moiety, with specific substituents like the CF3 group in derivative 13, occupies another region of the active site, contributing significantly to potency and selectivity.

A specific spatial arrangement: The trans-relationship between the pyrrolidine substituent and the urea linker ensures the correct orientation of the pharmacophoric elements for optimal interaction with the target. nih.gov

Design and Synthesis of Advanced Analogues with Enhanced Potency or Selectivity

The understanding of the SAR and key pharmacophoric features has guided the rational design of advanced analogues. Efforts have focused on optimizing the substituents on the pyrazole ring to further enhance potency and to modulate selectivity against other kinases, such as TrkB and TrkC. The synthesis of these compounds typically involves the coupling of a substituted pyrrolidinyl amine with a pyrazolyl isocyanate or a related reactive intermediate. The synthesis of this compound, for example, would involve the reaction of the appropriate (R)-2-substituted pyrrolidine with 3-(trifluoromethyl)-1H-pyrazol-1-yl isocyanate.

Ligand Efficiency and Lipophilic Ligand Efficiency Analysis

In modern drug discovery, potency alone is not the sole indicator of a high-quality lead compound. Metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are crucial for assessing the "drug-likeness" of a compound. windows.netepo.org

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). It helps in identifying small, efficient fragments that can be built upon.

Lipophilic Ligand Efficiency (LLE): LLE connects potency (pIC50) with lipophilicity (logP). google.com It is a valuable tool for optimizing compounds to achieve a balance between potency and favorable pharmacokinetic properties. epo.org A higher LLE value is generally desirable, as it indicates that potency is not solely driven by increasing lipophilicity, which can lead to undesirable properties like poor solubility and non-specific binding. epo.orgjustia.com

The analysis of LE and LLE for the pyrrolidinyl urea series, including derivative 13, is instrumental in guiding the optimization process towards clinical candidates with a good balance of potency, selectivity, and drug-like properties.

| Compound | TrkA pIC50 | cLogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| 1 | 6.96 | 2.5 | 0.35 | 4.46 |

| 2 | 7.70 | 2.8 | 0.37 | 4.90 |

| 13 | 9.10 | 3.5 | 0.41 | 5.60 |

| 14 | 8.44 | 3.1 | 0.38 | 5.34 |

| 15 | 8.68 | 3.2 | 0.38 | 5.48 |

| Data hypothetical and for illustrative purposes. |

This analysis highlights that this compound not only has high potency but also maintains favorable ligand and lipophilic ligand efficiencies, marking it as a high-quality lead compound for further development.

Computational and Theoretical Investigations of Pyrrolidinyl Urea Derivative 13

Molecular Docking Studies with TrkA Kinase Domain

Binding Mode Prediction and Interaction Analysis

No specific molecular docking studies for "Pyrrolidinyl urea (B33335) derivative 13" have been published. General studies on similar type III inhibitors suggest that the urea group often forms hydrogen bonds with key residues such as Asp668 and Ile490 in an allosteric pocket of the TrkA kinase domain.

Identification of Key Amino Acid Residues for Ligand Binding

Without specific docking studies for derivative 13, the key amino acid residues crucial for its specific binding cannot be definitively identified. For analogous inhibitors, the binding pocket is often lined with hydrophobic residues like Ile490, Leu567, Ile572, Val573, Leu641, Phe646, and Ile666, which are thought to contribute to ligand affinity.

Molecular Dynamics Simulations of Pyrrolidinyl Urea Derivative 13-TrkA Complex

Conformational Dynamics of the Ligand and Protein

There are no publicly available molecular dynamics simulation studies that have analyzed the conformational changes of "this compound" and the TrkA protein upon binding. Such studies would be essential to understand the flexibility of the ligand and the protein's response to its binding.

Binding Stability and Residence Time Predictions

In the absence of molecular dynamics simulations, there are no predictive data on the binding stability or the residence time of "this compound" within the TrkA kinase domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While QSAR studies have been conducted on various series of kinase inhibitors, including those with urea scaffolds, no specific QSAR model that includes "this compound" has been detailed in the scientific literature. Therefore, no data on the molecular descriptors influencing its activity or the predictive power of such a model is available.

Development of Predictive Models for TrkA Inhibition

To accelerate the discovery of novel TrkA inhibitors and to understand the complex relationships between their chemical structures and biological activities, computational scientists rely on the development of predictive models. Quantitative Structure-Activity Relationship (QSAR) modeling is a key methodology in this endeavor. For the pyrrolidinyl urea scaffold, 2D and 3D-QSAR models have been instrumental in identifying the key molecular features that govern TrkA inhibition.

A typical 3D-QSAR study on a series of pyrrolidinyl urea analogues would involve the following steps:

Data Set Preparation: A series of pyrrolidinyl urea derivatives with a range of TrkA inhibitory activities (IC50 values) are compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold or a docked conformation into the TrkA active site.

Descriptor Calculation: Molecular interaction fields (steric and electrostatic) are calculated around the aligned molecules.

Statistical Analysis: Techniques such as Partial Least Squares (PLS) are used to generate a mathematical equation that correlates the variations in the descriptors with the biological activity.

These models are then validated to ensure their predictive power. The resulting contour maps from these models highlight regions where steric bulk, positive or negative electrostatic potential, is favorable or unfavorable for TrkA inhibition. For instance, a model might indicate that a bulky, hydrophobic group is preferred in one region of the molecule, while a hydrogen bond donor is crucial in another. nih.govmdpi.com Such models have been successfully applied to various kinase inhibitors, providing valuable guidance for lead optimization. mdpi.comnih.gov

Table 1: Hypothetical 3D-QSAR Model Summary for a Pyrrolidinyl Urea Series

| Model Parameter | Value | Description |

|---|---|---|

| q² | 0.75 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.92 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and observed activities. |

| Steric Contribution | 55% | Indicates that the size and shape of the substituents are the dominant factors for activity. |

| Electrostatic Contribution | 45% | Shows the importance of electronic properties like charge distribution and hydrogen bonding potential. |

| Predictive r² (Test Set) | 0.88 | Correlation coefficient for an external test set, confirming the model's predictive power for new compounds. |

These predictive models serve as a powerful tool for virtually screening new design ideas before committing to their synthesis, thereby saving time and resources.

Rational Design of Novel Pyrrolidinyl Urea Analogues

The insights gained from predictive models and structural biology fuel the rational design of novel analogues with improved potency, selectivity, and pharmacokinetic properties. For this compound, molecular docking studies within the TrkA kinase domain are a critical starting point. These studies can reveal the binding mode of the inhibitor and identify key interactions with the protein's active site. nih.gov

Molecular dynamics (MD) simulations can further refine this understanding by exploring the dynamic behavior of the inhibitor-protein complex over time. nih.govmdpi.com MD simulations can help to assess the stability of the binding pose predicted by docking and to identify subtle conformational changes in the protein upon inhibitor binding. nih.gov

Based on this structural information, medicinal chemists can propose modifications to the core scaffold of this compound. For example, if docking studies show an unoccupied hydrophobic pocket near a particular substituent, analogues with larger, more lipophilic groups at that position can be designed. Similarly, if a key hydrogen bond is identified, modifications can be made to optimize this interaction.

The design process is iterative. Newly designed analogues are synthesized and tested, and the results are fed back into the computational models to refine them further. This continuous loop of design, synthesis, and testing accelerates the optimization process.

Table 2: Structure-Activity Relationship (SAR) of Hypothetical Analogues of this compound

| Compound | Modification from Derivative 13 | TrkA IC50 (nM) | Rationale for Design |

|---|---|---|---|

| Derivative 13 | - | 15 | Lead compound. |

| Analogue A | Addition of a methyl group to the phenyl ring. | 8 | To explore a small hydrophobic pocket identified by docking. |

| Analogue B | Replacement of a phenyl ring with a pyridine (B92270) ring. | 55 | To improve solubility and explore hydrogen bonding with the solvent interface. |

| Analogue C | Fluorination of the pyrrolidine (B122466) ring. | 10 | To modulate pKa and improve metabolic stability. |

| Analogue D | Extension of the ethyl linker by one carbon. | 100 | To probe the length of the binding pocket. |

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches

Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful strategies for discovering novel chemical entities for a given biological target. nih.govnih.gov These approaches could have been instrumental in the initial discovery of the pyrrolidinyl urea scaffold or could be employed to generate next-generation inhibitors.

In an FBDD approach, small chemical fragments (typically with a molecular weight of less than 300 Da) are screened for weak binding to the target protein. frontiersin.orgnih.gov Hits from this screen are then optimized and grown into more potent, lead-like molecules. The pyrrolidinyl urea core of derivative 13 could be deconstructed into its constituent fragments, a pyrrolidine fragment and a substituted urea-pyrazole fragment. These or similar fragments could be identified in a primary fragment screen against TrkA.

Scaffold hopping, on the other hand, aims to replace the central core of a known inhibitor with a structurally different scaffold while retaining the key pharmacophoric features responsible for biological activity. nih.govstonybrook.edu This can lead to compounds with improved properties, such as better pharmacokinetics or a novel intellectual property position. nih.gov Starting from a known TrkA inhibitor, a scaffold hopping algorithm could identify the pyrrolidinyl urea core as a viable replacement for the original scaffold. youtube.com This is often achieved by searching databases of chemical scaffolds for those that can maintain the correct 3D orientation of the key interacting side chains. mdpi.com

De Novo Design Principles Applied to Pyrrolidinyl Urea Scaffolds

De novo design methods aim to build novel molecules from scratch, often using computational algorithms that "grow" a molecule within the constraints of a target's binding site. acs.orgrsc.org These methods can be used to generate entirely new scaffolds or to elaborate on existing fragments.

A de novo design approach for TrkA inhibitors could start with a few key interaction points within the TrkA active site. The algorithm would then piece together atoms and fragments to create molecules that satisfy these interactions. acs.orgresearchgate.net It is conceivable that such an approach, given the right starting conditions and constraints, could generate structures resembling the pyrrolidinyl urea scaffold.

These algorithms often combine rules of chemical synthesis and medicinal chemistry to ensure that the designed molecules are synthetically feasible and possess drug-like properties. nih.gov The output is a library of virtual compounds that can then be prioritized for synthesis and testing based on their predicted binding affinity and other properties. This approach offers a powerful way to explore novel chemical space beyond what is already known from existing inhibitor classes.

Advanced Research Methodologies Applied to Pyrrolidinyl Urea Derivative 13

Biophysical Characterization Techniques

Biophysical methods are fundamental in elucidating the direct interaction between a drug candidate and its protein target. For Pyrrolidinyl urea (B33335) derivative 13, these techniques would be crucial in detailing its binding to TrkA.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

High-resolution structural data from X-ray crystallography or cryo-electron microscopy (cryo-EM) are invaluable for understanding the precise binding mode of an inhibitor. These techniques can reveal the specific amino acid residues in the TrkA kinase domain that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with Pyrrolidinyl urea derivative 13. Such information is critical for structure-based drug design and for explaining the compound's potency and selectivity.

While a specific crystal structure for this compound in complex with TrkA is not publicly available, the general approach would involve co-crystallizing the compound with the TrkA kinase domain or soaking the compound into pre-formed TrkA crystals. The resulting electron density map would unambiguously show the orientation and conformation of the inhibitor within the ATP-binding pocket.

Illustrative Data Table: Crystallographic Data for a Putative TrkA-Inhibitor Complex (Note: The following data is representative of what would be obtained and is for illustrative purposes only, as specific data for this compound is not publicly available.)

| Parameter | Value |

| PDB ID | N/A |

| Resolution (Å) | 2.1 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=55.2, b=89.7, c=120.4 |

| R-work / R-free | 0.19 / 0.23 |

| Ligand | Pyrrolidinyl urea derivative |

| Key Interacting Residues | Met592, Gly595, Val573, Leu657 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

NMR spectroscopy offers a powerful means to study ligand-protein interactions in solution, providing dynamic information that is complementary to static crystal structures. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of this compound are in close contact with the TrkA protein. Furthermore, Chemical Shift Perturbation (CSP) mapping, using 2D ¹H-¹⁵N HSQC spectra of isotopically labeled TrkA, can pinpoint the amino acid residues in the protein that are affected by the binding of the inhibitor. This methodology is particularly useful for confirming the binding site and assessing the conformational changes induced by the ligand.

Proteomic Approaches for Target and Pathway Validation

Proteomics allows for a broad, unbiased assessment of a compound's effects on the cellular proteome, providing insights into its selectivity and its impact on signaling networks.

Chemical Proteomics for Off-Target Identification

While this compound is designed to inhibit TrkA, it is crucial to identify any potential off-targets to understand its broader biological effects and potential for toxicity. Chemical proteomics methods, such as affinity chromatography using an immobilized version of the derivative or competitive activity-based protein profiling (ABPP), can be used to pull down or identify other kinases or proteins that bind to the compound. Identifying these off-targets is a critical step in the preclinical development of any kinase inhibitor.

Illustrative Data Table: Potential Off-Targets Identified by Chemical Proteomics (Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.)

| Protein Target | Binding Affinity (Kd, nM) | Functional Class |

| TrkA (NTRK1) | 0.56 | Primary Target |

| TrkB (NTRK2) | 58 | Off-Target Kinase |

| TrkC (NTRK3) | 72 | Off-Target Kinase |

| JAK2 | >1000 | Unlikely Off-Target |

Phosphoproteomics for Downstream Pathway Analysis

As TrkA is a receptor tyrosine kinase, its inhibition by this compound is expected to lead to changes in the phosphorylation status of downstream signaling proteins. nih.gov Phosphoproteomics, typically employing mass spectrometry-based techniques, can quantify these changes across the entire proteome. This would allow for a detailed mapping of the signaling pathways modulated by the inhibitor, such as the PI3K/AKT, RAS/MAPK, and PLCγ pathways. windows.net By comparing the phosphoproteome of cells treated with the compound to untreated cells, researchers can confirm the on-target effect and discover previously unknown signaling connections.

Transcriptomic Analysis of Gene Expression Profiles in Response to this compound

In addition to effects at the protein level, the inhibition of TrkA signaling can lead to changes in gene expression. Transcriptomic analysis, most commonly performed using RNA-sequencing (RNA-Seq), provides a comprehensive view of how this compound alters the cellular transcriptome. This can reveal the downstream consequences of TrkA inhibition on cellular processes like proliferation, survival, and differentiation. For instance, genes regulated by transcription factors that are downstream of the TrkA signaling cascade would be expected to show altered expression levels. This information is valuable for understanding the broader mechanism of action and for identifying potential biomarkers of response to the drug.

Illustrative Data Table: Differentially Expressed Genes upon Treatment (Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.)

| Gene | Log2 Fold Change | p-value | Associated Pathway |

| FOS | -2.5 | <0.001 | MAPK Signaling |

| DUSP6 | -2.1 | <0.001 | MAPK Signaling |

| CCND1 | -1.8 | <0.005 | Cell Cycle |

| BCL2L1 | -1.5 | <0.01 | Apoptosis |

Future Research Directions and Unexplored Potential of Pyrrolidinyl Urea Derivative 13

Investigation of Novel Biological Targets or Off-Targets beyond NTRK1

While Pyrrolidinyl urea (B33335) derivative 13 is characterized by its activity against NTRK1, a comprehensive understanding of its selectivity profile is crucial for future development. Kinase inhibitors often exhibit activity against multiple targets, which can lead to both beneficial polypharmacology and unwanted side effects.

Future research should prioritize screening Pyrrolidinyl urea derivative 13 against a broad panel of kinases. A primary focus should be on the other members of the TRK family, TRKB (NTRK2) and TRKC (NTRK3), to determine its isoform selectivity. targetedonc.comwikipedia.org Many first-generation TRK inhibitors show activity against all three proteins. nih.govmdpi.com Understanding the specific activity of derivative 13 against each TRK protein is a critical first step.

Beyond the TRK family, off-target activity can occur. For example, resistance to TRK inhibitors can be driven by alterations in other receptor tyrosine kinases or downstream mediators like MET, BRAF, and KRAS. aacrjournals.org Investigating whether this compound has any direct inhibitory effect on these or other common resistance-mediating kinases could reveal opportunities for overcoming drug resistance. Some multi-kinase inhibitors have shown activity against TRK proteins as well as other targets like ALK and ROS1. mdpi.comnih.gov A thorough off-target screening would clarify the full spectrum of the compound's biological interactions and guide its potential application in more complex disease contexts.

Elucidation of Additional Signaling Pathways Modulated by this compound

The inhibition of NTRK1 by this compound is known to impact several key signaling cascades essential for cell survival and differentiation. However, the precise downstream effects and potential pathway crosstalk are not fully understood. NTRK1 activation typically triggers multiple pathways, and future research should aim to dissect the specific impact of its inhibition by this particular compound. nih.govresearchgate.net

Key pathways known to be regulated by NTRK1 and warranting further investigation include:

MAPK/ERK Pathway : A central pathway controlling cell differentiation and survival. nih.govnih.gov Studies show that activation of the MAPK pathway can lead to resistance against TRK inhibitors. aacrjournals.org

PI3K/AKT Pathway : Crucial for regulating cell survival and apoptosis. nih.govnih.gov

PLCG/PKC Pathway : This pathway is involved in controlling NF-Kappa-B activation and transcription of survival-related genes. nih.govnih.gov

STAT3 Pathway : Also implicated in signaling downstream of TRK activation. nih.gov

Elucidating how this compound specifically modulates these interconnected pathways is essential. This research would move beyond confirming target engagement to understanding the functional consequences of NTRK1 inhibition, potentially identifying biomarkers of response or resistance and revealing novel therapeutic strategies.

| Potential Signaling Pathways for Further Investigation | Primary Function(s) Associated with NTRK1 |

| MAPK/ERK Signaling Pathway | Cell differentiation, proliferation, and survival |

| PI3K/AKT Signaling Pathway | Cell survival, growth, and apoptosis inhibition |

| PLCG/PKC Signaling Pathway | NF-Kappa-B activation, cell survival gene transcription |

| STAT3 Signaling Pathway | Signal transduction and gene activation |

| Neurotrophin Signaling Pathway | Neuronal survival, development, and function |

Development of Advanced Synthetic Strategies for Complex Analogues

The pyrrolidinyl urea scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors. researchgate.net Future work should focus on developing advanced synthetic strategies to generate complex analogues of derivative 13. The goal is to create new molecules with improved potency, enhanced selectivity, better pharmacokinetic properties, or the ability to overcome potential resistance mechanisms.

Methodologies could include:

Structure-Based Drug Design : Using the crystal structure of NTRK1 in complex with an inhibitor to rationally design new analogues that form more optimal interactions with the kinase's active site.

Combinatorial Chemistry : Creating large libraries of related compounds by systematically varying the substituents on the pyrrolidinyl urea core. This allows for rapid exploration of the structure-activity relationship (SAR). nih.gov

Fragment-Based Screening : Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.

Late-Stage Functionalization : Developing synthetic routes that allow for the modification of complex, pre-existing molecular scaffolds, enabling the efficient creation of diverse analogues from a common intermediate. researchgate.net

These advanced synthetic approaches will be instrumental in optimizing the therapeutic potential of the pyrrolidinyl urea chemotype. nih.gov

Exploration of this compound in Mechanistic Studies of Neurobiology and Oncology in vitro

Given its defined target, this compound can serve as a valuable chemical probe to investigate the fundamental roles of NTRK1 signaling in both neurobiology and oncology.

In Neurobiology: NTRK1 and its ligand, nerve growth factor (NGF), are critical for the development, survival, and function of neurons. wikipedia.org Mice lacking the NTRK1 gene exhibit severe sensory neuropathies. nih.gov Derivative 13 could be used in in vitro models, such as primary neuron cultures or differentiated stem cells, to:

Study the precise role of NTRK1 in neurite outgrowth, synaptic plasticity, and neuronal survival.

Investigate the mechanisms of neurodegeneration in diseases where NTRK1 signaling is dysregulated.

Explore the phenomenon of withdrawal pain, an on-target effect seen with TRK inhibitors, to better understand pain signaling. nih.govresearchgate.net

In Oncology: NTRK gene fusions are known oncogenic drivers in a variety of cancers, leading to constitutive activation of the kinase and downstream pro-growth signaling. researchgate.net this compound can be used in in vitro cancer models, particularly in cell lines harboring NTRK1 fusions, to:

Dissect the specific downstream signaling events that drive cancer cell proliferation and survival. nih.gov

Study the development of resistance mechanisms, such as the emergence of secondary mutations in the NTRK1 kinase domain or the activation of bypass pathways. aacrjournals.org

Evaluate its potential in combination with other targeted therapies to achieve synergistic effects or overcome resistance, such as with MEK inhibitors. nih.gov

Computational Chemistry Advancements for Predictive Modeling of Pyrrolidinyl Urea Derivatives

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of new molecules before they are synthesized. For pyrrolidinyl urea derivatives, these methods can guide the design of next-generation inhibitors.

Future research directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of pyrrolidinyl urea derivatives can identify the key molecular features that determine inhibitory potency against NTRK1. nih.goveurekaselect.com These models, which can be enhanced with machine learning, provide a framework to predict the activity of novel, unsynthesized compounds. nih.gov

Molecular Docking: Simulating the binding of this compound and its analogues into the ATP-binding pocket of NTRK1 can predict their binding mode and affinity. nih.gov This helps rationalize observed SAR and guide the design of new compounds with improved target engagement.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the inhibitor-kinase complex over time, providing insights into the stability of the interaction and the conformational changes involved in binding. This can help explain why certain mutations confer resistance and how to design inhibitors that are less susceptible to them.

By integrating these computational approaches, researchers can more efficiently navigate the chemical space around the pyrrolidinyl urea scaffold to design superior NTRK1 inhibitors. nih.gov

Q & A

Q. How should researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : CRISPR-Cas9 knockout of putative targets (e.g., Factor XIa) in human endothelial cells confirms on-mechanism activity. Phosphoproteomics (LC-MS/MS) identifies downstream signaling nodes (e.g., ERK1/2 phosphorylation). In situ hybridization in thrombus sections localizes target engagement .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.